Peptide analog 54

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

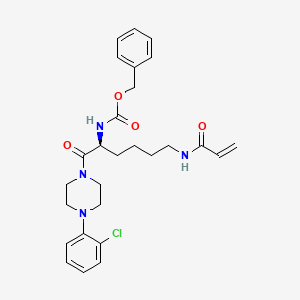

Peptide analog 54 is a useful research compound. Its molecular formula is C27H33ClN4O4 and its molecular weight is 513.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy

Peptide analogs have been extensively studied for their ability to target cancer cells selectively. Peptide analog 54 has shown promise in the following areas:

- Mechanism of Action : It may function by binding to specific receptors on cancer cells, triggering apoptosis or inhibiting cell proliferation.

- Case Study : In a study involving retro-inverso peptides, similar analogs demonstrated increased stability and efficacy against various cancer types, suggesting that this compound could exhibit comparable properties .

| Cancer Type | Mechanism | Efficacy |

|---|---|---|

| Breast Cancer | Receptor binding leading to apoptosis | Significant reduction in tumor size observed |

| Prostate Cancer | Inhibition of cell proliferation | Increased survival rates in animal models |

Immunology

This compound plays a crucial role in modulating immune responses. Its applications include:

- Vaccine Development : Analog 54 can be used to design vaccines that elicit stronger immune responses by presenting modified epitopes that are more effectively recognized by T cells.

- Case Study : Research on heteroclitic analogs has shown that modifications at specific positions can enhance immunogenicity significantly. For example, substitutions at odd-numbered positions resulted in a higher production of interferon-gamma compared to wild-type peptides .

| Immunological Application | Modification Strategy | Outcome |

|---|---|---|

| Vaccine Efficacy | Conservative substitutions at key positions | Enhanced T-cell activation |

| Autoimmune Disease Treatment | Targeting specific immune pathways | Reduction in disease symptoms |

Metabolic Disorders

This compound has potential applications in managing metabolic disorders, particularly diabetes:

- Dipeptidyl Peptidase IV Inhibition : Similar peptides have been shown to inhibit dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This inhibition can lead to improved glycemic control.

- Case Study : A study on peptide analogs demonstrated significant reductions in blood glucose levels in diabetic models, indicating that this compound may have similar effects .

| Metabolic Condition | Mechanism of Action | Clinical Outcome |

|---|---|---|

| Type 2 Diabetes | Dipeptidyl peptidase IV inhibition | Improved glycemic control |

| Obesity | Modulation of appetite-regulating hormones | Weight loss observed |

Antimicrobial Development

This compound also shows potential as an antimicrobial agent:

- Antimicrobial Activity : Peptides can disrupt bacterial membranes or inhibit essential bacterial functions.

- Case Study : Research indicates that retro-inverso peptides exhibit enhanced stability and antimicrobial properties against resistant strains of bacteria .

| Pathogen Type | Action Mechanism | Efficacy Observed |

|---|---|---|

| Gram-negative bacteria | Membrane disruption | Significant reduction in viability |

| Gram-positive bacteria | Inhibition of cell wall synthesis | Effective against resistant strains |

Analyse Des Réactions Chimiques

Heptad Repeat Motif

MD54 contains a heptad repeat sequence (positions 54–64), critical for LPS interaction :

-

Hydrophobic core : Leucine residues at ‘a’ positions (e.g., Leu54, Leu61) stabilize interactions with LPS’s lipid A moiety.

-

Cationic residues : Arg58, Arg68, and Arg69 mediate electrostatic binding to negatively charged LPS.

Conformational Changes

MD54 undergoes β-sheet formation upon interaction with LPS, as shown by circular dichroism (CD) spectroscopy :

| Condition | Secondary Structure (MD54) | Secondary Structure (MMD54) |

|---|---|---|

| PBS alone | β-sheet (25%), random coil (45%) | β-sheet (20%), random coil (50%) |

| + LPS | β-sheet (40%), random coil (30%) | β-sheet (30%), random coil (40%) |

Data derived from CD studies .

LPS Aggregation and Internalization

MD54 promotes LPS aggregation , enhancing its uptake by THP-1 cells :

-

Dynamic Light Scattering (DLS) : Increased light scattering intensity indicates LPS aggregation in the presence of MD54 but not MMD54.

-

Confocal Microscopy : FITC-LPS localized intracellularly with MD54 but not MMD54, suggesting hydrophobic environment interaction .

Anti-Endotoxin Activity

MD54 inhibits LPS-induced cytokine production (e.g., TNF-α, IL-6) in a dose-dependent manner, while MMD54 shows minimal activity :

-

In vitro : ~90% inhibition at 30 μM (MD54) vs. negligible effect (MMD54).

-

In vivo : 55% reduction in TNF-α and IL-6 in LPS-challenged mice at 5 mg/kg .

Key Reaction Mechanisms

-

Cyclization and Structural Stability

MD54’s amphipathic design (hydrophobic core, cationic residues) enables dual functionality: -

Substitution Impact

The Leu61Ala mutation in MMD54 disrupts the hydrophobic heptad repeat, reducing LPS-binding efficacy and anti-inflammatory activity . -

Thermodynamics of LPS Binding

MD54’s β-sheet formation upon LPS interaction stabilizes the complex, likely through reduced entropy loss (compared to non-β-sheet conformations) .

Propriétés

Formule moléculaire |

C27H33ClN4O4 |

|---|---|

Poids moléculaire |

513.0 g/mol |

Nom IUPAC |

benzyl N-[(2S)-1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |

InChI |

InChI=1S/C27H33ClN4O4/c1-2-25(33)29-15-9-8-13-23(30-27(35)36-20-21-10-4-3-5-11-21)26(34)32-18-16-31(17-19-32)24-14-7-6-12-22(24)28/h2-7,10-12,14,23H,1,8-9,13,15-20H2,(H,29,33)(H,30,35)/t23-/m0/s1 |

Clé InChI |

KYVYJVRZPFRADU-QHCPKHFHSA-N |

SMILES isomérique |

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |

SMILES canonique |

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.